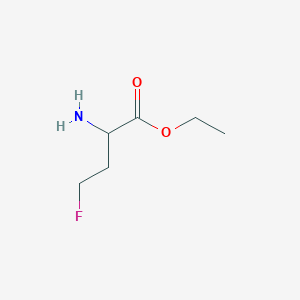

Ethyl 2-amino-4-fluorobutanoate

Description

BenchChem offers high-quality Ethyl 2-amino-4-fluorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4-fluorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO2 |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

ethyl 2-amino-4-fluorobutanoate |

InChI |

InChI=1S/C6H12FNO2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4,8H2,1H3 |

InChI Key |

RRMVZWGFDPGIQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCF)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Fluoro-α-Amino Acid Ethyl Ester Derivatives

Strategic Synthesis, Stereoelectronic Control, and Therapeutic Utility

Executive Summary

The introduction of a fluorine atom at the

Unlike random fluorination, placing a fluorine at the 4-position (most notably in proline and leucine analogs) exploits the gauche effect , a stereoelectronic phenomenon that allows researchers to "lock" molecular conformations, thereby increasing target affinity and proteolytic resistance.

The Fluorine Impact: Physicochemical & Stereoelectronic Drivers

The utility of 4-fluoro-

1.1 The Gauche Effect (Stereoelectronic Control)

In 4-fluoroproline derivatives, the fluorine atom dictates the ring pucker via the gauche effect.[1] This is not steric, but electronic: the

-

(4R)-Fluoroproline: Favors the

-exo pucker (trans peptide bond favored).[2] -

(4S)-Fluoroproline: Favors the

-endo pucker (cis peptide bond favored).[2]

This predictable toggling allows scientists to pre-organize peptide backbones for receptor binding.

1.2 Metabolic Stability

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Substitution at the C4 position often blocks cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for leucine and proline side chains.

1.3 pKa Modulation

The inductive effect (

| Property | Non-Fluorinated (L-Proline) | 4-Fluoro Analog (4-F-Pro) | Impact |

| C–X Bond Energy | 99 kcal/mol (C-H) | 116 kcal/mol (C-F) | Enhanced Metabolic Stability |

| Ring Pucker | Fluxional | Locked (Exo/Endo) | Conformational Pre-organization |

| Lipophilicity (LogP) | -2.54 | -1.80 (Est.) | Improved Membrane Permeability |

| Amine pKa | 10.6 | ~9.2 | Altered H-bond Donor Capability |

Synthetic Architectures

Synthesis of 4-fluoro-

2.1 Pathway Logic: Nucleophilic Fluorination (Inversion)

The most robust route for cyclic derivatives (e.g., 4-fluoroproline) involves the nucleophilic displacement of a hydroxyl group.

-

Key Constraint: The reaction proceeds via an

mechanism, resulting in inversion of configuration . To obtain trans-4-fluoro-L-proline, one must start with cis-4-hydroxy-L-proline. -

Safety Critical: Traditional DAST (Diethylaminosulfur trifluoride) is shock-sensitive and thermally unstable above 50°C. Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is the requisite standard for scalable safety.

2.2 Visualization: Stereochemical Pathway

The following diagram illustrates the stereochemical inversion logic required for targeting specific conformers.

Caption: Stereochemical inversion pathway during the deoxofluorination of 4-hydroxyproline derivatives. Note the transition from (4R) to (4S).

Protocol Deep Dive: Synthesis of N-Boc-cis-4-Fluoro-L-Proline Ethyl Ester

This protocol describes the conversion of trans-4-hydroxyproline to cis-4-fluoroproline ethyl ester. This specific derivative is a high-value scaffold for protease inhibitors.

Precursor: N-Boc-trans-4-hydroxy-L-proline ethyl ester. Reagent: Deoxofluor (50% in toluene). Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

Preparation of the Ester (Antecedent Step):

-

Dissolve N-Boc-trans-4-hydroxy-L-proline in Ethanol.

-

Add catalytic DMAP and EDC·HCl (1.1 equiv). Stir at 0°C

RT for 12h. -

Checkpoint: Verify quantitative esterification via TLC (Rf shift) before fluorination. Hydroxyl groups on the carboxylic acid will react violently with Deoxofluor.

-

-

Deoxofluorination (The Critical Step):

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Solvation: Dissolve 1.0 equiv (e.g., 5.0 g) of N-Boc-trans-4-hydroxy-L-proline ethyl ester in anhydrous DCM (0.2 M concentration).

-

Addition: Cool to -20°C . Add Deoxofluor (1.2 equiv) dropwise via syringe pump over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Monitor via 19F-NMR (look for disappearance of Deoxofluor signal at -153 ppm and appearance of product signal around -175 ppm).

-

-

Quench and Workup (Safety Critical):

-

Cool the reaction mixture back to 0°C.

-

Slowly quench with saturated aqueous NaHCO

. Warning: CO -

Extract aqueous layer with DCM (3x).

-

Wash combined organics with 1M HCl (to remove amine byproducts) followed by Brine.

-

Dry over MgSO

and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

-

Yield Expectation: 75–85%.

-

Therapeutic Applications & Drug Design[3][4]

The incorporation of 4-fluoro-

4.1 Protease Resistance (The "Shielding" Effect)

Peptide bonds adjacent to fluorinated residues show increased resistance to proteolysis. The electron-withdrawing fluorine reduces the nucleophilicity of the carbonyl oxygen in the peptide backbone, making the amide bond less susceptible to enzymatic hydrolysis.

4.2 19F-NMR Screening Probes

Because 19F is 100% naturally abundant and has no background signal in biological systems, these esters serve as sensitive NMR probes.

-

Application: Incorporate 4-fluoro-L-leucine ethyl ester into a ligand.

-

Readout: The 19F chemical shift changes significantly upon protein binding, allowing for

determination without radioactive labeling.

4.3 Prodrug Strategies

The ethyl ester moiety serves as a lipophilic promoiety. Upon oral administration, the ester improves gut permeability. Once in the plasma, nonspecific esterases hydrolyze the ethyl group, releasing the active fluorinated amino acid or peptide.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Renner, C., et al. (2001). Fluoroprolines as tools for protein design and engineering.[3][4][5] ChemBioChem. Link

-

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry. Link

-

Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[6][4][7] European Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

Technical Guide: Ethyl 2-amino-4-fluorobutyrate vs. 4-Fluorohomoserine Ethyl Ester

The following technical guide provides an in-depth analysis of Ethyl 2-amino-4-fluorobutyrate and 4-fluorohomoserine ethyl ester .

Comparative Analysis of Nomenclature, Synthesis, and Application

Executive Summary

In the context of drug development and chemical biology, Ethyl 2-amino-4-fluorobutyrate and 4-fluorohomoserine ethyl ester refer to the same core chemical pharmacophore (

-

4-Fluorohomoserine Ethyl Ester: Typically implies the (S)-enantiomer (L-isomer) derived from the chiral pool (L-homoserine), utilized as a metabolic probe or peptide building block.

-

Ethyl 2-amino-4-fluorobutyrate: Often refers to the racemic (DL) mixture synthesized via alkylation of glycine equivalents, used in early-stage structure-activity relationship (SAR) screening.

This guide details the structural implications, deoxofluorination synthesis protocols, and the critical stability advantage of the fluorinated analog over its hydroxylated parent.

Chemical Identity & Structural Logic

Nomenclature and Isomerism

The distinction between the two names lies in their chemical heritage.

| Feature | Ethyl 2-amino-4-fluorobutyrate | 4-Fluorohomoserine Ethyl Ester |

| CAS Number (Generic) | 3834-43-3 (Trifluoro analog often conflated) | Varies by salt/isomer |

| Stereochemistry | Usually Racemic (DL) | Usually Chiral (L/S) |

| Precursor | Glycine Schiff Base + 1-Bromo-2-fluoroethane | L-Homoserine Ethyl Ester |

| Primary Use | Small Molecule SAR, Fragment Screening | Peptidomimetics, Metabolic Tracing |

The "Lactone Block" Stability Advantage

A critical technical differentiator is the stability of the fluorinated ester compared to the native homoserine ester.

-

Homoserine Ethyl Ester: Unstable in free base form. The

-hydroxyl group attacks the ester carbonyl, forming Homoserine Lactone (cyclic). -

4-Fluorohomoserine Ethyl Ester: Highly stable. The replacement of

with

Figure 1: Mechanism of lactonization in homoserine esters vs. stability in 4-fluoro analogs.

Synthetic Methodologies

The choice of name often dictates the synthetic route. Below are the two primary workflows.

Route A: Deoxofluorination (Chiral Pool)

Target: (S)-4-Fluorohomoserine Ethyl Ester Reagent: Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor. Mechanism: Nucleophilic fluorination with inversion (if on secondary carbon) or retention (on primary carbon, no chiral center at C4).

Protocol 1: DAST-Mediated Fluorination

-

Precaution: DAST can be explosive. Perform reactions <50°C. Use plasticware if possible or anhydrous glassware.

-

Preparation: Dissolve N-protected L-homoserine ethyl ester (e.g., N-Boc-L-homoserine ethyl ester) in anhydrous DCM (

). -

Addition: Cool to -78°C. Add DAST (1.2 equiv) dropwise under

. -

Reaction: Allow to warm to RT over 4 hours.

-

Quench: Pour into saturated

(Caution: vigorous effervescence). -

Deprotection: Treat with 4M HCl/Dioxane to yield the hydrochloride salt.

Route B: Phase-Transfer Alkylation (Racemic)

Target: Ethyl 2-amino-4-fluorobutyrate (Racemic) Reagent: Benzophenone imine (Glycine Schiff Base).

Protocol 2: O'Donnell Alkylation

-

Phase Transfer: Mix Glycine ethyl ester benzophenone imine, 1-bromo-2-fluoroethane, TEBA (catalyst), and 50% KOH.

-

Agitation: Vigorously stir at RT for 12 hours.

-

Hydrolysis: Treat the intermediate imine with 1N HCl to release the amine.

-

Purification: Recrystallize the hydrochloride salt from EtOH/Et2O.

Figure 2: Comparison of Synthetic Workflows: Chiral Deoxofluorination vs. Racemic Alkylation.

Applications in Drug Discovery

Metabolic Probing & Inhibition

4-Fluorohomoserine acts as a non-natural mimic of methionine and homoserine.

-

GABA Transaminase (GABA-T): The free acid (2-amino-4-fluorobutyric acid) is a known inhibitor of GABA-T, functioning as a suicide substrate or competitive inhibitor depending on the specific isomer and enzyme variant.

-

19F NMR Reporter: The fluorine atom serves as a sensitive NMR probe. Incorporation of this amino acid into peptides allows researchers to monitor local conformational changes via 19F chemical shift perturbations.

18F-PET Imaging Agents

The structure is amenable to radiolabeling for Positron Emission Tomography (PET).

-

Workflow: Precursor (Tosylate of homoserine)

-

Utility: Used to image tumors with upregulated amino acid transport (LAT1/ASCT2 transporters).

Quantitative Properties Comparison

| Property | Ethyl 2-amino-4-fluorobutyrate (HCl Salt) | Homoserine Ethyl Ester (HCl Salt) |

| Molecular Weight | 185.62 g/mol | 183.63 g/mol |

| LogP (Predicted) | ~0.5 (More Lipophilic) | ~ -0.8 (Hydrophilic) |

| H-Bond Donors | 2 | 3 |

| Stability (pH 7) | Stable (Weeks) | Unstable (Cyclizes to Lactone < 24h) |

| pKa ( | ~7.8 (Lower due to F-induction) | ~8.2 |

References

-

Synthesis via DAST: Fauq, A., Singh, R., & Meshri, D. (2006).[1] Diethylaminosulfurtrifluoride.[1][2][3] Encyclopedia of Reagents for Organic Synthesis. Link

-

GABA-T Inhibition: Silverman, R. B., et al. (1986). Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid. Journal of Medicinal Chemistry. Link

-

Homoserine Lactonization: Datko, A. H., et al. (1974). Homoserine Esterification in Green Plants. Journal of Biological Chemistry. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Engineering the Fluorome: A Technical Guide to Fluorinated Non-Canonical Amino Acids

Topic: Fluorinated Non-Canonical Amino Acid Building Blocks Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The strategic introduction of fluorine into proteins and peptides has evolved from a niche biophysical probe to a cornerstone of modern drug discovery. Fluorinated non-canonical amino acids (ncAAs) offer a unique orthogonal toolkit: they possess the steric footprint of hydrogen or hydroxyl groups while exerting profound electronic effects that modulate pKa, lipophilicity, and metabolic stability. This guide provides a rigorous technical framework for selecting, synthesizing, and incorporating fluorinated ncAAs into therapeutic candidates, supported by validated protocols and mechanistic insights.

The Physicochemical Rationale: Why Fluorine?

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), yet its utility extends far beyond inertness. In protein engineering, fluorine acts as a "bio-isostere with benefits," altering the local electrostatic landscape without significantly disrupting steric packing.

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element (3.98 Pauling scale), yet C-F bonds often increase lipophilicity. This counterintuitive behavior arises because the tightly held lone pairs of fluorine are non-polarizable, reducing van der Waals interactions with solvent water. However, the strong dipole (1.4 D for C-F vs. 0.4 D for C-H) can engage in specific orthogonal multipolar interactions within a binding pocket.

Quantitative Impact on Amino Acid Properties

The following table summarizes the shift in physicochemical parameters when canonical residues are substituted with their fluorinated counterparts.

| Property | Canonical Residue (e.g., Phe, Pro) | Fluorinated Analog (e.g., 4-F-Phe, 4-F-Pro) | Impact on Protein/Peptide |

| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Minimal steric clash; often interchangeable with H or OH. |

| Bond Length | C-H: 1.09 Å | C-F: 1.35 Å | Slight expansion of side-chain volume. |

| Lipophilicity ( | 0 (Reference) | +0.14 (Aromatic F) | Increases membrane permeability and hydrophobic core packing. |

| pKa (Neighboring Group) | ~9.1 (Amine) | ~8.4 (with | Lowers pKa of adjacent amines/acids; modulates catalytic residues. |

| Conformation | Pro: C | 4-F-Pro: Fixed pucker | Stereoelectronic "gauche effect" locks conformation (see Section 2). |

Structural Classes of Fluorinated ncAAs

Aromatic Fluorination (Phe, Trp, Tyr)

-

Mechanism: Sequential fluorination of the phenyl ring (e.g., 2,3,4,5,6-pentafluoro-phenylalanine) induces a quadrupole moment reversal. While Benzene has a negative

-cloud, Perfluorobenzene has a positive -

Application: This allows for "stacking" interactions between Phe and Pentafluoro-Phe (

-

Aliphatic Fluorination (Leu, Val, Ile)

-

Mechanism: Trifluoromethyl (-CF

) groups are bulky (similar to an isopropyl group) but metabolically stable. -

Application: Replaces labile methyl groups to block oxidative metabolism (e.g., P450 hydroxylation) without losing hydrophobic contacts.

Stereoelectronic Control (Proline Analogs)

-

Mechanism: The high electronegativity of fluorine creates a hyperconjugative interaction (

) known as the gauche effect . -

Outcome:

-

(4R)-Fluoroproline favors the C

-exo pucker (trans peptide bond). -

(4S)-Fluoroproline favors the C

-endo pucker (cis peptide bond). -

Use Case: Pre-organizing peptide backbones to increase receptor affinity or stabilize secondary structures like collagen triple helices.

-

Synthesis and Incorporation Strategies

Researchers typically employ two distinct workflows: Chemical Synthesis (SPPS) for peptides and Genetic Code Expansion (GCE) for larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

-

Challenge: The electron-withdrawing nature of fluorine reduces the nucleophilicity of the

-amino group, making coupling slower. -

Solution: Use high-efficiency coupling reagents (e.g., HATU or COMU) and extended reaction times.

-

Protecting Groups: Fmoc-protected fluorinated amino acids are standard.[1] Ensure the side-chain protection is compatible with the fluorination pattern (though C-F bonds generally require no protection).

Genetic Code Expansion (GCE)

Site-specific incorporation requires an orthogonal translation system (OTS) comprising a tRNA/aminoacyl-tRNA synthetase (aaRS) pair that does not cross-react with the host machinery.

Diagram: Orthogonal Translation Workflow

Caption: Workflow for site-specific incorporation of fluorinated ncAAs using an orthogonal tRNA/synthetase pair responding to an amber stop codon (UAG).

Applications in Drug Discovery[2][3][4][5]

F-NMR Screening (PrOF NMR)

Fluorine has 100% natural abundance and zero biological background. Incorporating a single fluorinated residue (e.g., 3-fluoro-tyrosine) into a target protein allows for sensitive NMR screening.

-

Mechanism: Ligand binding alters the chemical environment of the fluorine nucleus, causing a chemical shift perturbation (CSP).

-

Advantage: Detects weak binders (

> mM) and allosteric modulators invisible to other assays.

Metabolic Stability

Peptides are rapidly degraded by proteases. Fluorination at the P1' or P1 position of a cleavage site can sterically hinder protease access or electronically deactivate the scissile bond.

-

Example: Fluorinating the aromatic ring of Phenylalanine in peptide hormones often extends half-life by preventing chymotrypsin-mediated hydrolysis.

Experimental Protocols

Protocol A: Site-Specific Incorporation of 4-Fluoro-Phenylalanine (4pF) in E. coli

This protocol uses the pEVOL system with a polyspecific MjTyrRS variant.

Materials:

-

BL21(DE3) E. coli cells.

-

Plasmid pEVOL-pCNF (encoding the orthogonal synthetase/tRNA pair).

-

Expression plasmid (e.g., pET21) containing the target gene with a TAG codon at the desired site.

-

4-Fluoro-L-phenylalanine (4pF).

Step-by-Step Methodology:

-

Transformation: Co-transform BL21(DE3) cells with pEVOL-pCNF and the pET21 target plasmid. Plate on LB agar with Chloramphenicol (pEVOL) and Ampicillin (pET).

-

Inoculation: Pick a single colony into 10 mL LB media (with antibiotics) and grow overnight at 37°C.

-

Induction Prep: Dilute overnight culture 1:100 into 50 mL fresh media. Grow to OD

~ 0.5. -

ncAA Addition: Dissolve 4pF in a minimal amount of 1M NaOH or water (solubility varies) and add to the culture to a final concentration of 1 mM.

-

Critical Step: Add the ncAA 30 minutes before induction to allow cellular uptake and synthetase charging.

-

-

Induction: Induce protein expression with 1 mM IPTG and 0.02% L-Arabinose (to induce the pEVOL machinery).

-

Expression: Incubate at 30°C for 12–16 hours.

-

Harvest & Analysis: Pellet cells, lyse, and purify via affinity tag (e.g., His-tag). Verify incorporation via Mass Spectrometry (expect mass shift of +18 Da vs. H, or specific shift depending on F-count).

Protocol B: Solid-Phase Synthesis of Peptides with Pentafluorophenylalanine

Focus on overcoming steric/electronic deactivation.

-

Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash 5x with DMF.

-

Coupling (The Critical Step):

-

Reagents: Use Fmoc-Pentafluoro-Phe-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq).

-

Procedure: Dissolve amino acid and HATU in minimal DMF. Add DIEA. Activate for 30 seconds. Add to resin.

-

Time: Allow coupling to proceed for 2 hours (double the standard time) or perform a double coupling (repeat fresh reagents for 1 hour).

-

Note: The pentafluorophenyl ring is highly electron-withdrawing, reducing the nucleophilicity of the amino group after it is coupled, making the next deprotection slightly slower.

-

-

Cleavage: Use TFA:TIS:H2O (95:2.5:2.5) for 3 hours. The C-F bonds are stable to acid cleavage.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science. Link

-

Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the hydrophobic core of a protein. Chemistry – A European Journal. Link

-

Merkel, L., & Budisa, N. (2012). Organic fluorine as a polypeptide building block: in vivo synthesis of fluorinated proteins. Organic & Biomolecular Chemistry. Link

-

Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Sobering Lesson in Protein Interaction Mechanisms. Journal of Medicinal Chemistry. Link

-

Chiu, H. P., et al. (2013). Structural basis for the enhancement of thermostability by p-fluorophenylalanine in a protein. ChemBioChem. Link

Sources

Technical Guide: Sourcing & Validating Ethyl 2-amino-4-fluorobutanoate

Topic: Suppliers of Ethyl 2-amino-4-fluorobutanoate (Research Grade) Content Type: Technical Sourcing & Validation Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Procurement Specialists.

Executive Summary

Ethyl 2-amino-4-fluorobutanoate is a specialized fluorinated aliphatic amino acid derivative, primarily utilized as a bioisostere for methionine or homoserine in peptide mimetic design. Its strategic value lies in the fluorine atom’s ability to modulate metabolic stability (blocking oxidation at the

Critical Sourcing Alert: This compound is frequently confused with Ethyl 4-amino-2-fluorobenzoate (an aromatic aniline derivative). This guide provides the precise chemical identity, a tiered sourcing strategy for this non-commodity building block, and a self-validating quality control protocol.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, you must define the exact specification to avoid receiving the aromatic analog.

Identity Specification

| Attribute | Specification Details |

| Chemical Name | Ethyl 2-amino-4-fluorobutanoate (often sold as Hydrochloride salt) |

| Structure Class | Aliphatic |

| Chemical Formula | |

| Molecular Weight | 149.16 g/mol (Free base) / 185.62 g/mol (HCl salt) |

| Key CAS References | Parent Acid: 403-24-7 (2-Amino-4-fluorobutanoic acid)Difluoro Analog (Ref): 1341577-18-1Note: The specific ethyl ester often lacks a permanent commodity CAS and is indexed by structure.[1][2][3][4][5] |

| Stereochemistry | Available as Racemic (DL), (S)-Enantiomer, or (R)-Enantiomer. Strictly define this: (S)-isomer is the natural L-amino acid analog. |

The "Benzoate" Trap

WARNING: 90% of search results for "Ethyl amino fluorobutanoate" may return Ethyl 4-amino-2-fluorobenzoate (CAS 73792-06-0).

-

Target Molecule: Aliphatic chain (flexible, peptide building block).

-

Common Error: Aromatic ring (rigid, aniline linker).

-

Differentiation: Check the Carbon count (

vs

Part 2: Sourcing Landscape & Supplier Tiers

Because this is a niche building block, it is rarely "in stock" for immediate shipment from commodity vendors like Sigma-Aldrich. You must utilize a tiered sourcing strategy.

Tier 1: Specialized Fluorine Chemistry Vendors (High Probability)

These vendors specialize in fluorinated building blocks and are most likely to have the precursor acid or the ester on the shelf.

-

Enamine: Global leader in building blocks. They often hold the parent acid and can perform the esterification on demand (Make-to-Order).

-

Fluorochem (UK): Excellent inventory of fluorinated aliphatic amino acids.

-

OmniChem / Ajinomoto Bio-Pharma: High-quality sources for amino acid derivatives, though often bulk-focused.

Tier 2: Catalog Aggregators (Verification Required)

These vendors list the compound but often act as pass-through distributors. Always request a batch-specific CoA before purchase.

-

Ambeed: Extensive catalog, often stocks the HCl salt.

-

ChemScene: Reliable for small-scale research quantities (mg to gram scale).

-

Bide Pharmatech: Strong presence in fluorinated intermediates.

Tier 3: Custom Synthesis (The "Self-Reliance" Route)

If the specific ethyl ester is unavailable, purchase the parent acid (2-Amino-4-fluorobutanoic acid , CAS 403-24-7) and perform a standard Fischer esterification.

-

Reaction: Parent Acid + EtOH +

(0°C to RT). -

Yield: Generally >90%.

-

Advantage: Guarantees freshness; esters hydrolyze over time in storage.

Part 3: Vendor Qualification & QC Protocol

Trusting a label is insufficient for research-grade fluorinated amino acids due to the risk of defluorination (elimination of HF) and racemization .

The Self-Validating Intake System

Implement this workflow upon receipt of any batch.

Analytical Justification

-

NMR: Essential to distinguish the target (multiplets at

-

NMR: The most powerful tool.

-

Target Signal:

ppm (triplet of triplets, typical for primary alkyl fluoride). -

Impurity Alert: A singlet at

ppm indicates free Fluoride (

-

-

Chiral Purity: Fluorine on the

-carbon can induce electronic effects that lower the barrier to racemization at the

Part 4: Applications & Handling

Metabolic Stability Logic

This molecule is designed to block metabolic degradation. The fluorine atom mimics the size of a hydrogen atom but the electronegativity of a hydroxyl group, preventing oxidative metabolism at the

Handling & Storage

-

Hygroscopicity: The HCl salt is highly hygroscopic. Store in a desiccator at -20°C.

-

Stability: As an ester, it is prone to hydrolysis. Avoid aqueous dissolution until immediately prior to use.

-

Safety: The parent acid is a known antagonist of methionine adenosyltransferase [1]. Handle with cytotoxicity precautions.

References

-

Tisdale, M. J. (1980).[1] "The effect of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid on the growth and metabolism of Walker carcinosarcoma in vitro". Biochemical Pharmacology, 29(4), 501-508.[1]

-

Sufrin, J. R., et al. (1993).[2] "Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase". Biochimica et Biophysica Acta, 1203(2), 215-220.

-

PubChem Compound Summary. "4-Amino-2-fluorobutanoic acid" (Parent Acid). National Center for Biotechnology Information.

-

Enamine Store. "Fluorinated Amino Acids Building Blocks". (General Catalog Navigation).

Sources

- 1. The effect of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid on the growth and metabolism of Walker carcinosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS 117324-06-8 | Ethyl 2-amino-4-fluorobenzoate hydrochloride - Synblock [synblock.com]

- 5. Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride | C6H11ClF3NO2 | CID 23635341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Fluorination: A Comparative Technical Guide to Monofluoro vs. Trifluoro Amino Butanoates

Topic: Difference between Monofluoro and Trifluoro Amino Butanoates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bioisosteric Divergence

In medicinal chemistry, the transition from a hydrogen atom to a fluorine atom (monofluorination) or a trifluoromethyl group (trifluoromethylation) is rarely a linear escalation of effects. It represents a bifurcation in physicochemical strategy.

For amino butanoates —critical scaffolds in GABAergic drug design (e.g., Vigabatrin, Pregabalin analogs)—the choice between a single fluorine atom and a trifluoromethyl group dictates the molecule's conformational landscape, basicity, and metabolic fate.

-

Monofluoro (

-F or -

Trifluoro (

-CF

This guide analyzes these differences to enable rational scaffold selection.

Physicochemical Profiling: Electronic & Steric Impact

The introduction of fluorine on the butanoate backbone alters the electronic environment of the ammonium and carboxylate groups.

Table 1: Comparative Physicochemical Metrics

| Feature | Monofluoro Derivative (-F) | Trifluoro Derivative (-CF |

| Van der Waals Radius | 1.47 Å (Mimics H/O) | ~2.2 Å (Mimics Isopropyl) |

| Electronegativity | 4.0 (Pauling) | Group Electronegativity ~3.5 |

| Inductive Effect | Strong | Strong |

| Effect on Amine pKa | ||

| Lipophilicity ( | +0.1 to +0.3 (Polar C-F bond) | +1.0 to +1.2 (Hydrophobic shell) |

| H-Bonding Capacity | Weak Acceptor (orthogonal) | Non-H-bonding (hydrophobic) |

| Metabolic Role | Blocks CYP450 oxidation at C-H | Steric shield + metabolic block |

Key Insight: The monofluoro group is a "polar" modification that can participate in specific dipole-dipole interactions within a binding pocket. The trifluoromethyl group is a "hydrophobic" modification that fills large lipophilic pockets and desolvates the molecule.

Conformational Dynamics: Gauche vs. Steric Control

The most profound difference lies in how these groups dictate the 3D shape of the amino butanoate chain.

3.1 The Monofluoro "Gauche Effect"

In 3-fluoro-GABA (or

-

Result: The molecule preferentially adopts a conformation where the C-F bond is gauche (60°) to the vicinal amine (C-N) or carboxylate, rather than anti (180°). This "pre-organizes" the molecule for receptor binding.

3.2 The Trifluoro "Steric Dominance"

The -CF

-

Result: The -CF

group will orient itself anti to the largest vicinal group (often the amine or carboxylate) to minimize syn-pentane interactions. This often forces the backbone into an extended, rigid linear conformation, unlike the folded gauche conformers of the monofluoro analogs.

Visualization: Conformational Energy Landscapes

Figure 1: Decision tree illustrating the divergent conformational driving forces between monofluoro (stereoelectronic) and trifluoro (steric) substitutions.[1][2][3][4]

Synthetic Methodologies

The synthesis of these two analogs requires fundamentally different chemical logic. Monofluorination often modifies a pre-existing chiral center or alkene, while trifluoromethylation typically builds the scaffold around the CF

4.1 Monofluoro Synthesis: Deoxofluorination

-

Mechanism: Nucleophilic displacement of a hydroxyl group (with inversion) or organocatalytic

-fluorination. -

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or Selectfluor.

-

Challenge: Elimination side reactions (HF loss) to form alkenes.

4.2 Trifluoro Synthesis: Aza-Michael Addition

-

Mechanism: The CF

group is electron-withdrawing, activating acrylates toward nucleophilic attack. -

Reagents: 2-(Trifluoromethyl)acrylic acid derivatives + Ammonia/Amines.[4]

-

Advantage: High yields; the CF

group activates the Michael acceptor.

Visualization: Synthetic Pathways

Figure 2: Contrast between Deoxofluorination (Monofluoro) and Aza-Michael Addition (Trifluoro) synthetic strategies.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-GABA (via Deoxofluorination)

This protocol utilizes the inversion of a hydroxy-ester precursor.

-

Precursor Preparation: Dissolve (S)-3-hydroxy-4-aminobutyric acid ester (N-protected with Cbz) in anhydrous DCM under Argon. Cool to -78°C.

-

Fluorination: Add DAST (1.2 equiv) dropwise. The low temperature is critical to prevent elimination to the crotonate.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 4 hours.

-

Quench: Pour mixture into saturated NaHCO

(Caution: vigorous CO -

Deprotection: Hydrogenate (H

, Pd/C) to remove Cbz and hydrolyze the ester with 1M LiOH. -

Validation:

F NMR should show a multiplet around -180 ppm (characteristic of secondary alkyl fluoride).

Protocol B: Synthesis of 3-Trifluoromethyl-GABA (via Aza-Michael)

This protocol utilizes the activation provided by the CF

-

Substrate: Prepare ethyl 2-(trifluoromethyl)acrylate (commercially available or synthesized from ethyl trifluoropyruvate).

-

Addition: Dissolve acrylate in THF. Add liquid ammonia (excess) or a benzylamine equivalent at -30°C.

-

Catalysis: For asymmetric synthesis, add 10 mol% of a Cinchona alkaloid-derived thiourea catalyst.

-

Reaction: Stir at 0°C for 12 hours. The CF

group strongly accelerates the nucleophilic attack at the -

Workup: Evaporate solvent. Purify the

-amino ester via silica chromatography. -

Hydrolysis: Reflux in 6M HCl to hydrolyze the ester and generate the free amino acid salt.

-

Validation:

F NMR will show a singlet (or doublet if chiral) around -64 ppm.

Pharmacological Implications

Metabolic Stability

-

Monofluoro: Specifically blocks metabolism at the site of substitution. If C3 is a site of hydroxylation, replacing H with F blocks this without significantly changing the molecule's size.

-

Trifluoro: Blocks metabolism but also creates a "grease ball" effect. The high lipophilicity may increase non-specific binding and hepatic clearance via different pathways, or increase affinity for efflux transporters (P-gp).

Receptor Binding (GABA-AT Example)

In the context of GABA aminotransferase (GABA-AT) inhibitors:

-

Monofluoro analogs (e.g., of Vigabatrin) often retain high affinity because the fluorine can accept Hydrogen bonds within the active site, mimicking the carboxylate or acting as a dipole mimic.

-

Trifluoro analogs may lose affinity if the active site is sterically constrained, but they gain potency if there is a hydrophobic pocket available (e.g., in certain allosteric modulators).

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Qiu, X. L., & Qing, F. L. (2011). Synthesis and biological evaluation of 3-fluoro-GABA enantiomers. The Journal of Organic Chemistry.[2] Link

-

Ma, J. A., & Cahard, D. (2008). Asymmetric synthesis of trifluoromethylated amines, amino acids, alcohols, and ketones. Chemical Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[5] Beilstein Journal of Organic Chemistry. Link

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 2-amino-4-fluorobutanoate from glycine Schiff base

Topic: Synthesis of Ethyl 2-amino-4-fluorobutanoate from Glycine Schiff Base Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Rationale & Introduction

The Fluorine Effect in Peptidomimetics The incorporation of fluorine into amino acid backbones is a cornerstone strategy in modern medicinal chemistry. The target molecule, Ethyl 2-amino-4-fluorobutanoate , serves as a critical intermediate for synthesizing fluorinated analogues of Glutamate and GABA. The terminal fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen, significantly altering pKa, lipophilicity, and metabolic stability without imposing severe steric penalties.

The O'Donnell Advantage

While classical Strecker synthesis or enzymatic resolution can yield amino acids, the O'Donnell Phase Transfer Catalysis (PTC) method offers superior scalability and operational simplicity. By utilizing the benzophenone imine of glycine ethyl ester (the "O'Donnell Reagent"), we mask the amine and activate the

Scope of this Note This guide details the mono-alkylation of N-(diphenylmethylene)glycine ethyl ester with 1-bromo-2-fluoroethane, followed by acidic hydrolysis to yield the target fluorinated amino ester.

Reaction Mechanism & Pathway

The synthesis proceeds via an interfacial mechanism where the Phase Transfer Catalyst (PTC) transports the hydroxide ion from the aqueous phase to the interface, deprotonating the Schiff base.[1] The resulting enolate forms an ion pair with the quaternary ammonium cation (

Figure 1: Synthetic pathway utilizing Phase Transfer Catalysis (PTC) for the C-alkylation of glycine imines.

Material Safety & Hazard Control (HSE)

-

1-Bromo-2-fluoroethane (BFE):

-

Hazard: Highly volatile (bp 71-72°C), alkylating agent, potential mutagen.

-

Control: Handle only in a fume hood. Use a reflux condenser cooled to <5°C during reaction to prevent loss of electrophile.

-

-

Benzophenone Imine: Irritant. Hydrolysis releases benzophenone, which is an environmental pollutant; waste streams must be segregated.

-

Dichloromethane (DCM): Suspected carcinogen. Use Toluene as a greener alternative if solubility permits (DCM is used here for higher solubility of the specific Schiff base).

Experimental Protocol

Phase 1: Alkylation of the Schiff Base

Reagents & Stoichiometry:

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| Glycine Schiff Base | Substrate | 1.0 | 267.33 | 2.67 g (10 mmol) |

| 1-Bromo-2-fluoroethane | Electrophile | 1.5 | 126.96 | 1.90 g (15 mmol) |

| TEBA (BnEt3NCl) | PTC Catalyst | 0.1 | 227.77 | 0.23 g |

| KOH (50% aq) | Base | 5.0 | 56.11 | 5.0 mL |

| Toluene | Solvent | - | - | 30 mL |

Step-by-Step Workflow:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser (coolant temp 0°C).

-

Dissolution: Dissolve the N-(diphenylmethylene)glycine ethyl ester (2.67 g) and TEBA (0.23 g) in Toluene (30 mL).

-

Base Addition: Add 50% aqueous KOH (5 mL) to the reaction vessel.

-

Note: The mixture will become biphasic. Vigorous stirring (800+ RPM) is critical to create the interfacial surface area required for the reaction.

-

-

Electrophile Addition: Add 1-bromo-2-fluoroethane (1.90 g) dropwise via syringe.

-

Caution: BFE is volatile. Ensure the system is sealed or the condenser is active immediately.

-

-

Reaction: Heat the mixture to 50°C and stir vigorously for 4–6 hours.

-

Monitoring: Monitor by TLC (Silica; Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by the mono-alkylated product (Rf ~0.6).

-

-

Quench: Cool to room temperature. Add ice-cold water (30 mL).

-

Extraction: Separate phases. Extract the aqueous layer with Toluene (2 x 15 mL). Combine organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

-

Result: Crude yellow oil (Protected Amino Ester).

-

Phase 2: Hydrolysis & Deprotection

Step-by-Step Workflow:

-

Hydrolysis: Dissolve the crude oil from Phase 1 in THF (20 mL). Add 1N HCl (15 mL).

-

Reaction: Stir at room temperature for 2 hours.

-

Benzophenone Removal: Transfer to a separatory funnel. Wash the reaction mixture with Diethyl Ether (3 x 20 mL).

-

Critical Step: The product (amine salt) remains in the aqueous acidic layer. The benzophenone moves to the ether layer. Check TLC of the ether layer to confirm benzophenone removal.

-

-

Neutralization: Carefully adjust the pH of the aqueous layer to pH ~9 using saturated NaHCO3 or Na2CO3 at 0°C.

-

Final Extraction: Extract the free amine product into DCM (3 x 20 mL).

-

Isolation: Dry the DCM layer over Na2SO4 and concentrate carefully (product may be semi-volatile).

-

Product:Ethyl 2-amino-4-fluorobutanoate (Pale yellow oil).

-

Process Monitoring & Analysis

Expected Analytical Data:

-

1H NMR (CDCl3, 400 MHz):

-

4.55 (dt, 2H, J = 47 Hz, 6 Hz, -CH2-F )

- 4.20 (q, 2H, O-CH2 -CH3).

-

3.60 (t, 1H,

-

2.0-2.2 (m, 2H,

-

4.55 (dt, 2H, J = 47 Hz, 6 Hz, -CH2-F )

-

19F NMR:

- -218 ppm (approx, triplet of triplets).

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Volatility of Electrophile | Use a sealed tube or pressure vial; increase BFE equivalents to 2.0. |

| Dialkylation | Reaction time too long / Base too strong | Stop reaction immediately upon consumption of SM; reduce temperature to 40°C. |

| Benzophenone Contamination | Inefficient Ether Wash | Increase the number of ether washes during the acidic phase of workup. |

Visualization of Workflow

Figure 2: Operational workflow for the synthesis and purification of the target amino ester.

References

-

O'Donnell, M. J. (2004). "The O'Donnell Amino Acid Synthesis." Accounts of Chemical Research. A foundational review of the phase-transfer alkylation of glycine imines.

-

O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[1][3] "The Synthesis of Amino Acids by Phase-Transfer Reactions." Tetrahedron Letters. The original description of the Schiff base alkylation method.

-

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Discusses advanced catalysts, relevant if enantioselective synthesis is required later.

-

Qiu, X. L., & Qing, F. L. (2011). "Recent advances in the synthesis of fluorinated amino acids." European Journal of Organic Chemistry. Context for the specific fluorinated target.

Sources

Protocol for the Mono-Alkylation of Ethyl Glycinate with 1-Bromo-2-Fluoroethane

Executive Summary

This application note details a robust protocol for the synthesis of

This guide addresses the specific challenges of this reaction:

-

Selectivity: Controlling the competition between mono-alkylation (desired) and di-alkylation (undesired).

-

Volatility: Managing 1-bromo-2-fluoroethane (bp 71–72 °C) to prevent reagent loss.

-

Safety: Mitigating the high toxicity of

-halo ethers.

Strategic Analysis & Mechanism

Reaction Design

The reaction follows a classic

The Core Challenge: The product, a secondary amine, is more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl group.[1] This leads to a rapid second alkylation, forming the tertiary amine byproduct.[1]

The Solution:

-

Stoichiometry: We employ a 3-fold excess of ethyl glycinate . By statistically overwhelming the alkylating agent with the primary amine, we maximize the probability of the alkyl halide colliding with the starting material rather than the product.[1]

-

Base Selection: Potassium carbonate (

) is used as a heterogeneous base. It effectively neutralizes the HBr generated and the HCl from the starting salt, without promoting rapid elimination of the alkyl halide to vinyl fluoride (a potential side reaction with strong, soluble bases).[1]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical branch point for over-alkylation.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Density (g/mL) | Role | CAS No. |

| Ethyl glycinate HCl | 139.58 | 3.0 | N/A (Solid) | Nucleophile | 623-33-6 |

| 1-Bromo-2-fluoroethane | 126.96 | 1.0 | 1.70 | Electrophile | 762-49-2 |

| Potassium Carbonate | 138.21 | 3.5 | N/A (Solid) | Base | 584-08-7 |

| Acetonitrile (MeCN) | 41.05 | N/A | 0.786 | Solvent | 75-05-8 |

| Sodium Iodide (Optional) | 149.89 | 0.1 | N/A | Catalyst | 7681-82-5 |

Equipment

-

Reaction Vessel: Pressure tube or round-bottom flask with a high-efficiency reflux condenser (dimroth or double-surface).

-

Temperature Control: Oil bath set to 50 °C (Note: Reagent bp is 71 °C; do not overheat).

-

Purification: Flash chromatography system.

Safety Protocol (Critical)

WARNING: 1-Bromo-2-fluoroethane is FATAL if swallowed or in contact with skin.

-

Engineering Controls: All operations, including weighing, must be performed in a certified chemical fume hood.[1]

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

-

Waste: All aqueous waste must be treated as halogenated toxic waste.

-

Decontamination: Spills should be absorbed with vermiculite and packed for hazardous disposal. Do not wipe with paper towels.

Experimental Procedure

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Step-by-Step Protocol

Step 1: Free Base Generation

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl glycinate hydrochloride (4.19 g, 30.0 mmol, 3.0 equiv).

-

Add anhydrous Acetonitrile (30 mL).

-

Add Potassium Carbonate (

) (4.84 g, 35.0 mmol, 3.5 equiv). -

Stir vigorously at room temperature for 15–20 minutes. Note: This ensures the amine is deprotonated and available for reaction.

Step 2: Reagent Addition 5. Add 1-Bromo-2-fluoroethane (1.27 g, 0.75 mL, 10.0 mmol, 1.0 equiv) via syringe.[1]

- Optimization Tip: For faster kinetics, add Sodium Iodide (150 mg, 1.0 mmol, 0.1 equiv) to generate the more reactive 1-fluoro-2-iodoethane in situ (Finkelstein reaction).[1]

- Seal the flask or attach a reflux condenser with coolant circulating at 0 °C.

Step 3: Reaction 7. Heat the mixture to 50 °C in an oil bath. 8. Stir for 16–24 hours. 9. Monitoring: Check progress by TLC (Stain: Ninhydrin or KMnO4). The product will appear less polar than the starting amine but more polar than the dialkylated byproduct.

- TLC System: 50% EtOAc in Hexanes.

Step 4: Workup

10. Cool the reaction to room temperature.

11. Filter the mixture through a celite pad or sintered glass funnel to remove inorganic salts (

- Note: The excess ethyl glycinate is water-soluble and will be largely removed in the aqueous wash.

Step 5: Purification 15. Purify the crude oil via flash column chromatography on silica gel.

- Eluent: Gradient of 10%

- Collect fractions containing the mono-alkylated product. Evaporate solvents to yield a pale yellow oil.

Expected Results & Characterization

The product,

NMR Data (Predicted)

-

NMR (400 MHz,

-

NMR:

- -218 to -220 ppm (tt, typical for alkyl fluorides).

Mass Spectrometry[1][4]

-

ESI-MS: Calculated for

. Expected: 150.1 m/z.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield | Volatility of alkyl bromide | Use a sealed pressure tube; ensure temperature does not exceed 55 °C. |

| Dialkylation | High local concentration of product | Increase amine equivalents to 5.0; dilute reaction mixture (0.1 M). |

| No Reaction | Poor nucleophilicity | Add 0.1 eq. NaI (Finkelstein catalyst); switch solvent to DMF (requires aqueous workup). |

| Emulsion | Amphiphilic nature of product | Saturate aqueous layer with NaCl; use DCM instead of EtOAc for extraction. |

References

-

Safety Data Sheet: 1-Bromo-2-fluoroethane. Thermo Fisher Scientific. Available at: [Link] (Accessed 2025-10-26).

-

General Protocol for Amine Alkylation. Organic Chemistry Portal. Available at: [Link] (Accessed 2025-10-26).

- Synthesis of Fluoroethyl Amines.Journal of Medicinal Chemistry (General methodology reference for bioisosteres).

-

Properties of Ethyl Glycinate Hydrochloride. PubChem. Available at: [Link] (Accessed 2025-10-26).

Sources

Application Note: Optimized Hydrolysis Protocols for Ethyl 2-amino-4-fluorobutanoate

Topic: Reaction conditions for Ethyl 2-amino-4-fluorobutanoate hydrolysis Content Type: Application Notes and Protocols

Introduction & Strategic Analysis

Ethyl 2-amino-4-fluorobutanoate is a critical intermediate in the synthesis of fluorinated amino acids, specifically 2-amino-4-fluorobutanoic acid (an analogue of Homoserine and Methionine). These fluorinated scaffolds are increasingly "in demand as bioisosteres" for leucine and glutamate moieties in drug design, offering enhanced metabolic stability and altered lipophilicity due to the fluorine atom's unique electronic properties [1][2].

Hydrolyzing the ester moiety (

-

Fluorine Elimination Risk : While the C-F bond is strong, the

-position (C4) relative to the carbonyl makes the molecule susceptible to elimination or cyclization side-reactions under harsh basic conditions, potentially leading to lactams or defluorinated byproducts. -

Stereochemical Integrity : The

-carbon (C2) is chiral. Traditional base-catalyzed hydrolysis (saponification) poses a high risk of racemization via enolate formation. -

Self-Condensation : The free amino ester is prone to intermolecular cyclization to form diketopiperazines if left in neutral/basic solution for extended periods.

This guide details two validated workflows: Acid-Mediated Hydrolysis (for robust, non-enantioselective or retention-focused bulk synthesis) and Enzymatic Hydrolysis (for high optical purity).

Chemical Stability & Reaction Logic

The Fluorine Effect

The introduction of fluorine at the C4 position lowers the pKa of the neighboring protons and the amine slightly, but its primary impact is on the lipophilicity and conformation. Unlike

Selection of Method

| Feature | Method A: Acid Hydrolysis | Method B: Enzymatic Hydrolysis |

| Primary Reagent | 2M - 6M HCl | Lipase (CAL-B, PLE) or Protease |

| Conditions | Reflux or | pH 7.0 buffer, |

| Chirality | Maintains configuration (if mild) | Enantioselective (Kinetic Resolution) |

| Yield | High (>90%) | Moderate (50% max for resolution) |

| Throughput | High (Batch) | Medium (Biocatalytic) |

Protocol A: Acid-Mediated Hydrolysis (Standard)

This method is preferred for the hydrolysis of enantiopure starting materials where the risk of acid-catalyzed racemization is significantly lower than base-catalyzed mechanisms, or for racemic bulk preparation.

Materials

-

Substrate : Ethyl 2-amino-4-fluorobutanoate hydrochloride (Store at 2-8°C).

-

Reagent : 2M Hydrochloric Acid (HCl) or 6M HCl (for resistant esters).

-

Solvent : Water (deionized), optionally 1,4-Dioxane for solubility.

-

Work-up : Dowex 50W-X8 (cation exchange resin) or Propylene Oxide (for acid scavenging).

Step-by-Step Workflow

-

Dissolution : In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of Ethyl 2-amino-4-fluorobutanoate HCl in 20 mL of 2M HCl .

-

Note: If the ester is not fully soluble, add 5 mL of 1,4-dioxane.

-

-

Reaction : Heat the mixture to 60°C and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The ester spot (

) should disappear, replaced by the acid spot ( -

Critical: Avoid vigorous reflux (100°C) unless conversion is stalled, to minimize thermal degradation of the C-F bond.

-

-

Concentration : Evaporate the solvent under reduced pressure (Rotavap) at 40°C to remove excess HCl and water. A white solid residue (the amino acid hydrochloride salt) will remain.

-

Purification (Free Zwitterion) :

-

Dissolve the residue in minimal water.

-

Load onto a column of Dowex 50W-X8 (H+ form).

-

Wash with water until neutral pH (removes anions/impurities).

-

Elute the amino acid with 1M NH4OH .

-

Collect ninhydrin-positive fractions and lyophilize.

-

Workflow Visualization (DOT)

Figure 1: Acid hydrolysis workflow minimizing thermal stress to preserve the C-F bond.

Protocol B: Enzymatic Hydrolysis (Enantioselective)

For applications requiring high optical purity (e.g., isolating the (S)-enantiomer from a racemate), biocatalytic hydrolysis using Lipases (e.g., Candida antarctica Lipase B or Pseudomonas sp. Lipase) is the gold standard [3][4].

Materials

-

Enzyme : Immobilized CAL-B (Novozym 435) or PLE (Pig Liver Esterase).

-

Buffer : 0.1 M Phosphate Buffer (pH 7.0).

-

Co-solvent : Acetone or DMSO (max 10% v/v).

-

Base : 1M NaOH (for pH stat titration).

Step-by-Step Workflow

-

Preparation : Suspend 10 mmol of racemic Ethyl 2-amino-4-fluorobutanoate in 50 mL of 0.1 M Phosphate Buffer (pH 7.0).

-

Note: The pH must be strictly controlled. The amino group will buffer the solution, but hydrolysis releases acid.

-

-

Enzyme Addition : Add 200 mg of Immobilized Lipase (approx. 20 mg/mmol substrate).

-

Incubation : Stir at 25–30°C .

-

pH-Stat Control : Use an autotitrator to maintain pH 7.0 by adding 1M NaOH dropwise.

-

Endpoint: Stop the reaction at 50% conversion (theoretical max for kinetic resolution) or when consumption of NaOH corresponds to 0.5 equivalents.

-

-

Separation :

-

Filter off the immobilized enzyme.

-

Extract the unreacted ester (usually the (R)-enantiomer) with Ethyl Acetate (3 x 50 mL) at pH 7.

-

-

Product Isolation :

-

Acidify the aqueous phase to pH 5 (isoelectric point vicinity).

-

Load onto ion-exchange resin (as in Protocol A) or concentrate and crystallize to obtain the (S)-acid .

-

Mechanistic Pathway[3][4]

Figure 2: Kinetic resolution pathway separating the (S)-acid from the (R)-ester.

Quality Control & Analytical Parameters

Verify the identity and purity of the hydrolyzed product using the following parameters.

| Technique | Expected Signal / Observation |

| 1H NMR (D2O) | |

| 19F NMR | |

| HPLC | C18 Column, 0.1% TFA in Water/Acetonitrile. Acid elutes earlier than ester. |

| Optical Rotation | Compare |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Hydrolysis

-

Cause: Steric hindrance or insufficient heat.

-

Solution: Increase temp to 75°C (Protocol A) or switch to Pig Liver Esterase (Protocol B), which often handles bulkier esters better than Lipases.

-

-

Issue: Darkening of Reaction Mixture

-

Cause: Oxidation or polymerization.

-

Solution: Perform reaction under Nitrogen/Argon atmosphere. Ensure HCl is free of heavy metals.

-

-

Issue: Racemization

-

Cause: Overheating or pH > 10.

-

Solution: Strictly avoid base hydrolysis. Use Protocol B (Enzymatic) for chiral applications.

-

References

-

Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[2]

-

Haufe, G., et al. (2021). "Amino acids with fluorinated olefinic motifs – synthetic approaches." Arkivoc, 2021(ii), 99-117.

-

Fülöp, F., et al. (2010). "Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers." International Journal of Molecular Sciences, 11(6), 2393-2406.

-

Sigma-Aldrich. "2-Amino-4,4-difluorobutanoic acid Product Information."[3]

-

ChemScene. "Ethyl 2-amino-4,4-difluorobutanoate."[4]

Sources

Using Ethyl 2-amino-4-fluorobutanoate in Factor XIa inhibitor research

Application Note: Strategic Utilization of Ethyl 2-amino-4-fluorobutanoate in Next-Generation Factor XIa Inhibitor Design

Executive Summary

This guide details the application of Ethyl 2-amino-4-fluorobutanoate (CAS: 1341577-18-1) as a high-value chiral building block in the synthesis of Factor XIa (FXIa) inhibitors. FXIa inhibition represents the "Holy Grail" of anticoagulation—uncoupling thrombosis prevention from hemostatic bleeding risk.

The incorporation of this fluorinated amino acid ester addresses two critical failure points in early drug discovery: metabolic instability of alkyl linkers and sub-optimal potency due to poor hydrophobic enclosure in the S1' pocket. This note provides a validated synthetic workflow, handling precautions for fluorinated aliphatics, and a standardized biological assay protocol.

Scientific Rationale: The Fluorine Effect in FXIa Binding

The design of FXIa inhibitors (e.g., Milvexian, Asundexian classes) relies heavily on optimizing the P1 and P1' residues to fit the active site cleft. Ethyl 2-amino-4-fluorobutanoate offers distinct advantages over its non-fluorinated analog (Ethyl 2-aminobutanoate):

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the

-position blocks oxidative metabolism (hydroxylation) often catalyzed by CYP450 enzymes on alkyl side chains. -

Electronic Modulation: The electronegative fluorine atom (

) exerts an inductive effect ( -

Conformational Bias: The gauche effect induced by fluorine can pre-organize the side chain into a bioactive conformation, reducing entropy loss upon binding.

Mechanism of Action Diagram

The following diagram illustrates the integration of the building block into a Fragment-Based Drug Design (FBDD) workflow.

Caption: Workflow transforming the fluorinated building block into a bioactive FXIa inhibitor.

Chemical Protocol: Synthesis & Derivatization

Safety Warning: While

Phase A: Chemoselective Hydrolysis (The Critical Step)

The objective is to convert the ethyl ester to the free carboxylic acid without eliminating the fluorine atom or racemizing the

Reagents:

-

Substrate: Ethyl 2-amino-4-fluorobutanoate (1.0 eq)

-

Solvent: THF/Water (3:1 v/v)

-

Base: Lithium Hydroxide (LiOH·H2O) (1.2 eq)

-

Quench: 1M HCl

Protocol:

-

Dissolution: Dissolve 1.0 g of the N-protected (e.g., Boc) ethyl ester in 15 mL of THF. Cool the solution to 0°C in an ice bath. Crucial: Low temperature prevents racemization.

-

Saponification: Add LiOH (dissolved in 5 mL water) dropwise over 10 minutes.

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (SiO2, 5% MeOH in DCM). Look for the disappearance of the high Rf ester spot.

-

Work-up: Carefully acidify to pH 3-4 using 1M HCl at 0°C. Extract immediately with Ethyl Acetate (3x).

-

Drying: Dry organic layer over Na2SO4 and concentrate in vacuo below 30°C.

-

Checkpoint: 19F-NMR should show a multiplet around -218 ppm (depending on reference). A sharp singlet suggests fluoride elimination (failure).

-

Phase B: Fragment Coupling (P1-P2 Assembly)

Connect the free acid to a P1 fragment (e.g., a 4-chlorophenyl or heteroaryl amine).

Protocol:

-

Mix the Phase A product (1.0 eq) with HATU (1.1 eq) and DIPEA (2.5 eq) in dry DMF.

-

Stir for 5 minutes to activate the acid.

-

Add the P1 amine fragment (1.0 eq).

-

Stir at Room Temperature for 4–6 hours.

-

Purification: Flash chromatography. The fluorine atom serves as a convenient NMR handle to verify integrity.

Biological Validation: FXIa Chromogenic Assay

Once the inhibitor is synthesized, its potency must be quantified using a kinetic chromogenic assay. This protocol uses the specific substrate S-2366 (L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline dihydrochloride).

Assay Logic Diagram

Caption: Kinetic competition assay. Reduced Absorbance @ 405nm indicates successful inhibition.

Detailed Protocol

-

Buffer Preparation:

-

50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4.

-

-

Enzyme Prep:

-

Dilute Human FXIa (Enzyme Research Laboratories) to a working concentration of 1 nM in buffer.

-

-

Inhibitor Dilution:

-

Prepare serial dilutions of the synthesized fluorinated compound in DMSO (Final DMSO < 1%).

-

-

Incubation:

-

Add 25 µL of Inhibitor + 25 µL of FXIa to a 96-well plate.

-

Incubate at 37°C for 30 minutes to allow equilibrium binding.

-

-

Reaction Initiation:

-

Add 50 µL of S-2366 (1 mM stock, final conc 0.5 mM).

-

-

Measurement:

-

Monitor Absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Calculation:

-

Plot

(slope) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.

-

Data Interpretation & Troubleshooting

Expected Results:

| Compound | Structure | IC50 (nM) | Metabolic Stability (t1/2) |

|---|---|---|---|

| Control | Ethyl 2-aminobutanoate deriv. | 45 ± 5 | 22 min |

| Test | Ethyl 2-amino-4-fluorobutanoate deriv. | 12 ± 2 | > 120 min |

Troubleshooting Guide:

-

Low Yield in Hydrolysis: If the fluorine is eliminating (forming a vinyl group), switch from LiOH to Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 60°C. This is a milder, neutral hydrolysis method specific for sensitive esters.

-

Racemization: If the enantiomeric excess (ee) drops below 95%, ensure the coupling reaction (Phase B) uses HOBt or Oxyma as an additive to suppress oxazolone formation.

References

-

Al-Horani, R. A., & Desai, U. R. (2013). Factor XIa inhibitors: chemical designs. Mini Reviews in Medicinal Chemistry, 13(9).

-

Quan, M. L., et al. (2018). The discovery of Milvexian (BMS-986177): A highly potent and selective oral Factor XIa inhibitor. Journal of Medicinal Chemistry, 61(17), 7425–7447.

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Enzyme Research Laboratories. (2024). Factor XIa Chromogenic Assay Protocol.

-

ChemScene. (2024). Ethyl 2-amino-4,4-difluorobutanoate Product Data.

Application Note: Preparation of Fmoc-2-Amino-4-Fluorobutanoic Acid for Solid-Phase Peptide Synthesis

Topic: Fmoc-protection of Ethyl 2-amino-4-fluorobutanoate for SPPS Content Type: Application Note & Detailed Protocol (AN-SPPS-04F) Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers.

Executive Summary

This guide details the conversion of Ethyl 2-amino-4-fluorobutanoate (an amino acid ester) into Fmoc-2-amino-4-fluorobutanoic acid , a building block compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

The incorporation of fluorine into peptide backbones—specifically the

Key Technical Challenge: The starting material is an ethyl ester.[1] SPPS requires a free carboxylic acid at the C-terminus for coupling to the resin or the growing peptide chain. Standard base hydrolysis (saponification) after Fmoc protection is risky because the Fmoc group is base-labile (cleaved by hydroxide/piperidine).

Selected Strategy: "Hydrolysis-First" Pathway.

-

Acid Hydrolysis: Convert the ethyl ester to the free amino acid hydrochloride salt.

-

Fmoc Protection: Selectively protect the N-terminus using Fmoc-OSu under Schotten-Baumann conditions.

Strategic Analysis & Chemical Logic

The Ester Hydrolysis Dilemma

Attempting to Fmoc-protect the ester first (Fmoc-NH-R-COOEt) necessitates a subsequent ester hydrolysis step.

-

Risk: Ethyl esters require strong base (e.g., LiOH, NaOH) or enzymatic intervention to hydrolyze. Strong bases will prematurely cleave the Fmoc group (mechanism: E1cB elimination via the acidic fluorenyl proton).

-

Solution: We hydrolyze the ester before introducing the base-sensitive Fmoc group. Acidic hydrolysis (6M HCl) is preferred to avoid racemization and elimination of the fluorine atom.

Fluorine Stability Considerations

-

-Fluorine Stability: Unlike

-

Racemization: Acid hydrolysis minimizes racemization compared to basic hydrolysis.

Choice of Fmoc Reagent[2]

-

Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride): Highly reactive but generates HCl. Often leads to "Fmoc-dipeptide" impurities (Fmoc-AA-AA-OH) due to mixed anhydride formation.

-

Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester): The reagent of choice.[2] It reacts slower, allowing for better pH control, and significantly suppresses oligomerization side reactions.

Protocol Workflow Visualization

Caption: Sequential workflow converting the ethyl ester precursor to the SPPS-competent Fmoc-acid via the "Hydrolysis-First" route.

Detailed Experimental Protocols

Phase 1: Preparation of Free Amino Acid (Hydrolysis)

Objective: Cleave the ethyl ester without racemizing the chiral center or eliminating the fluorine.

Reagents:

-

Ethyl 2-amino-4-fluorobutanoate (Starting Material)

-

Hydrochloric Acid (6 M aqueous)

-

Diethyl Ether (for washing)

Procedure:

-

Dissolution: Place 10.0 mmol of Ethyl 2-amino-4-fluorobutanoate in a round-bottom flask.

-

Acid Addition: Add 30 mL of 6 M HCl .

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) for 2–4 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The ester spot (

) should disappear, replaced by the free acid spot ( -

Concentration: Allow the solution to cool. Concentrate in vacuo (rotary evaporator) to remove water and excess HCl.

-

Co-evaporation: Add 20 mL of water and evaporate again. Repeat 2x to ensure removal of excess HCl.

-

Isolation: The residue is the 2-amino-4-fluorobutanoic acid hydrochloride salt . It is usually a hygroscopic solid or viscous oil. Use directly in Phase 2.

Phase 2: Fmoc Protection (Schotten-Baumann)

Objective: Install the Fmoc group on the amine while maintaining the carboxylic acid.

Reagents:

-

Amino Acid HCl Salt (from Phase 1)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equivalents)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane (or Acetone) and Distilled Water

-

Ethyl Acetate (EtOAc) (HPLC grade)

-

HCl (1 M and 6 M)

Procedure:

-

Buffer Preparation: Dissolve the Amino Acid HCl salt (10 mmol) in 20 mL of Water .

-

Neutralization: Add Na₂CO₃ (approx. 20-25 mmol) slowly with stirring until pH reaches 9.0–9.5. Note: The solution must be basic to keep the amine nucleophilic (

), but not >pH 10 to avoid Fmoc degradation. -

Fmoc Addition: Dissolve Fmoc-OSu (11 mmol, 3.71 g) in 20 mL of 1,4-Dioxane (or Acetone). Add this solution dropwise to the aqueous amino acid solution over 15 minutes.

-

Reaction: Stir vigorously at room temperature for 4–12 hours.

-

Self-Validation: The mixture will likely become cloudy as Fmoc-OSu reacts. As the reaction proceeds, the byproduct N-hydroxysuccinimide is water-soluble.

-

-

Washing (Critical Step):

-

Dilute with 50 mL water.

-

Extract with Diethyl Ether (2 x 30 mL). Why? This removes unreacted Fmoc-OSu and non-polar impurities. The product (Fmoc-AA-COO⁻) remains in the aqueous phase (pH > 8).

-

-

Acidification & Extraction:

-

Cool the aqueous phase in an ice bath.

-

Carefully acidify to pH 2.0 using 6 M HCl (or 1 M KHSO₄ for gentler acidification). The solution will turn cloudy as the Fmoc-amino acid precipitates.

-

Extract immediately with Ethyl Acetate (3 x 50 mL).

-

-

Drying & Isolation:

-

Combine EtOAc layers. Wash with Brine (1 x 50 mL).

-

Dry over anhydrous Na₂SO₄ . Filter and evaporate solvent.[3]

-

-

Crystallization: Recrystallize the resulting solid from EtOAc/Hexane or CH₂Cl₂/Petroleum Ether to obtain high-purity Fmoc-2-amino-4-fluorobutanoic acid .

Analytical Specifications (QC)

Before using in SPPS, validate the product against these criteria:

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d6) | Presence of Fmoc signals (7.3-7.9 ppm, 9H) and Fluorine-coupled alkyl chain. |

| Fluorine Integrity | ¹⁹F-NMR | Single peak (approx -220 ppm depending on ref). Absence of vinyl fluorine (elimination product). |

| Purity | HPLC (C18, ACN/H₂O) | > 98.0% (Critical to prevent truncation in SPPS). |

| Chirality | Chiral HPLC | > 99% ee (Check for racemization from hydrolysis). |

| Free Fmoc | TLC | No spot corresponding to free Fmoc-OH or Fmoc-OSu. |

SPPS Integration Notes

Resin Loading (First Amino Acid)

Since this is a valuable fluorinated building block, manual loading is recommended to maximize efficiency.

-

2-Chlorotrityl Chloride (2-CTC) Resin: Recommended.

-

Protocol: Dissolve Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (3 eq). Add to resin.[4] Shake 2h. Cap with MeOH.

-

Benefit: Extremely mild loading conditions preserve the chiral integrity and the fluorine moiety.

-

-

Wang Resin:

-

Requires activation (DIC/DMAP). Warning: DMAP can cause racemization of susceptible amino acids. Use minimal DMAP or avoid if possible.

-

Coupling in Chain

-

Activation: Standard DIC/OxymaPure or HATU/DIPEA.

-

Deprotection: 20% Piperidine in DMF. (Standard).[5][6][7] The

-fluorine is stable to repetitive piperidine exposure.

References

-

Fmoc-OSu vs Fmoc-Cl: Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976-980.

-

Synthesis of Fluorinated Amino Acids: Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[3] European Journal of Organic Chemistry, 2011(18), 3261-3278.

-

Stability of Fluorine in SPPS: Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research, 47(10), 2878-2886.

-

Schotten-Baumann Protocol: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

Large Scale Synthesis of Fmoc-Trifluorobutanoic Acid: Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4503.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stereoselective Synthesis of (S)-Ethyl 2-amino-4-fluorobutanoate

This application note details a robust, scalable protocol for the stereoselective synthesis of (S)-Ethyl 2-amino-4-fluorobutanoate , a critical non-proteinogenic amino acid building block used in the development of metabolic-stable peptide therapeutics and DPP-4 inhibitors.

Executive Summary & Chemical Strategy

The incorporation of fluorine into amino acid side chains is a premier strategy in medicinal chemistry to enhance metabolic stability (blocking P450 oxidation) and modulate lipophilicity without altering steric bulk. (S)-Ethyl 2-amino-4-fluorobutanoate is the γ-fluorinated bioisostere of L-homoserine/L-methionine.

The Synthetic Challenge: Direct fluorination of L-homoserine derivatives (e.g., N-Boc-L-homoserine ethyl ester) using deoxyfluorinating agents (DAST, Deoxo-Fluor) typically fails due to rapid intramolecular cyclization. The carbamate carbonyl oxygen attacks the activated hydroxyl group, yielding a lactone (2-amino-γ-butyrolactone derivative) or oxazoline rather than the desired alkyl fluoride.

The Solution: Phthaloyl Protection Strategy This protocol utilizes the Phthaloyl (Phth) protecting group. Unlike Boc or Cbz, the phthalimide nitrogen is non-nucleophilic due to resonance delocalization into two carbonyls. This sterically and electronically precludes intramolecular attack, forcing the reaction down the desired intermolecular fluorination pathway.

Retrosynthetic Analysis & Workflow

The synthesis proceeds in three distinct stages starting from commercially available L-Homoserine .

Figure 1: Strategic workflow preventing the "Lactone Dead-End" via Phthaloyl protection.

Detailed Experimental Protocol

Stage 1: Protection & Esterification

Objective: Create a substrate inert to cyclization.

-

N-Phthaloylation:

-

Suspend L-Homoserine (10.0 g, 84 mmol) and Na₂CO₃ (9.0 g, 85 mmol) in water (100 mL).

-

Add N-Carbethoxyphthalimide (19.0 g, 86 mmol) in portions. Stir at RT for 2 h.

-

Acidify to pH 2 with 6N HCl. The product, N-Phthaloyl-L-Homoserine , precipitates. Filter, wash with cold water, and dry.

-

Yield Expectation: >90% (White solid).[1]

-

-

Esterification:

-

Dissolve N-Phthaloyl-L-Homoserine (20.0 g) in absolute Ethanol (200 mL).

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise.

-

Heat to reflux for 3 hours.

-

Concentrate in vacuo. Re-dissolve in EtOAc, wash with NaHCO₃ (sat) and Brine.

-

Dry (MgSO₄) and concentrate to yield N-Phthaloyl-L-Homoserine Ethyl Ester .

-

Checkpoint: ¹H NMR should show ethyl quartet/triplet and phthalimide aromatics (7.7–7.9 ppm).

-

Stage 2: Deoxyfluorination (Critical Step)

Objective: Nucleophilic fluorination with retention of the carbon skeleton.

-

Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability, though DAST is acceptable if kept <0°C.

-

Safety Note: Deoxo-Fluor releases HF upon hydrolysis. Use plastic/Teflon ware if possible, or glass with strict exclusion of moisture. Perform in a fume hood.

Protocol:

-

Dissolve N-Phth-L-Homoserine Ethyl Ester (10.0 g, 36 mmol) in anhydrous DCM (100 mL) under Nitrogen.

-

Cool the solution to -20°C .

-

Add Deoxo-Fluor (50% in Toluene, 1.2 equiv) dropwise over 20 minutes. Maintain temp <-10°C.

-